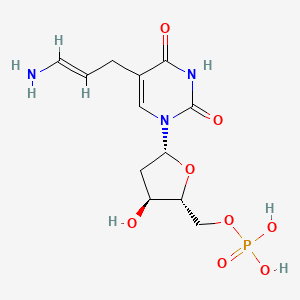![molecular formula C34H24CaCl2N4O8S2 B12933550 calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate CAS No. 68189-24-2](/img/structure/B12933550.png)
calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. This particular compound is known for its vibrant color and is used in various applications, including as an indicator in complexometric titrations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate typically involves the diazotization of 2-hydroxy-1-naphthaldehyde followed by coupling with 3-chloro-4-methylbenzenesulfonic acid. The reaction is carried out under acidic conditions, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.
Reduction: The azo group (N=N) can be reduced to form amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as an indicator in complexometric titrations, particularly for calcium and magnesium ions.
Biology: Investigated for its potential antimicrobial and cytotoxic properties against various cell lines.
Medicine: Explored for its potential use in cancer treatment due to its cytotoxic effects.
Industry: Utilized in dyeing processes and as a corrosion inhibitor.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with metal ions and biological molecules. The azo group can form complexes with metal ions, which is the basis for its use as an indicator in titrations. In biological systems, the compound can induce apoptosis in cancer cells by interacting with cellular proteins and disrupting normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calconcarboxylic acid: Another azo dye used as an indicator in titrations.
Eriochrome Black T: Used in similar applications for detecting metal ions.
Methyl 2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate: Investigated for its corrosion inhibitory properties.
Uniqueness
Calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its combination of a naphthalene ring, azo group, and sulfonate group makes it particularly effective in its applications as an indicator and in biological research .
Propriétés
Numéro CAS |
68189-24-2 |
|---|---|
Formule moléculaire |
C34H24CaCl2N4O8S2 |
Poids moléculaire |
791.7 g/mol |
Nom IUPAC |
calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/2C17H13ClN2O4S.Ca/c2*1-10-14(18)8-12(25(22,23)24)9-15(10)19-20-17-13-5-3-2-4-11(13)6-7-16(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2 |
Clé InChI |
WXNCKGDQVKFDFH-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)

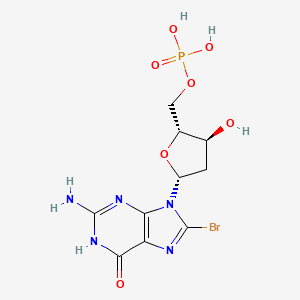
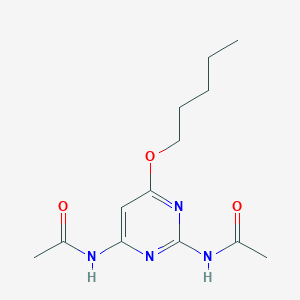
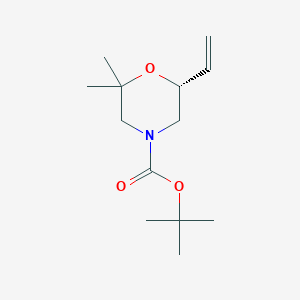
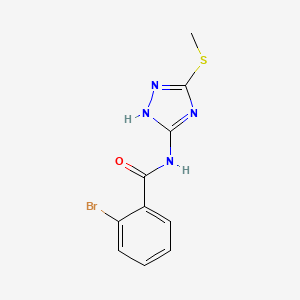
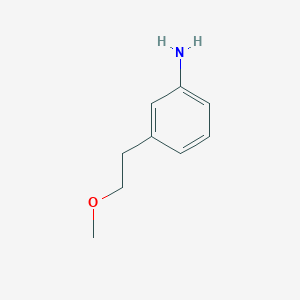
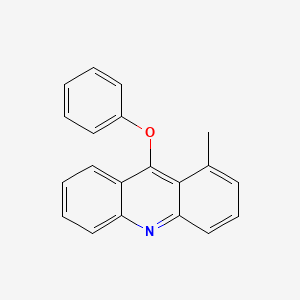
![(R)-4-Ethyl-4-hydroxy-1,7-dihydro-3H-pyrano[3,4-c]pyridine-3,8(4H)-dione](/img/structure/B12933536.png)


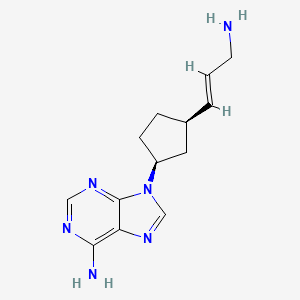
![6,6'-Dibromo-1,1'-bis(3-decyltridecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12933556.png)
